molecular formula C6H2Cl2F2 B1337852 1,5-Dichloro-2,4-difluorobenzene CAS No. 2253-30-7

1,5-Dichloro-2,4-difluorobenzene

Cat. No. B1337852
CAS RN: 2253-30-7
M. Wt: 182.98 g/mol
InChI Key: VEAMVMLHBNGAQB-UHFFFAOYSA-N
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Description

1,5-Dichloro-2,4-difluorobenzene is a chemical compound with the molecular formula C6H2Cl2F2 . It is a clear colorless to light yellow liquid .


Synthesis Analysis

1-Chloro-2,4-difluorobenzene was used in the preparation of a series of benzonorbornadienes. It was also used in the preparation of difluoroarenes . More detailed synthesis methods are not available in the search results.


Molecular Structure Analysis

The molecular weight of 1,5-Dichloro-2,4-difluorobenzene is 182.98 g/mol . The IUPAC Standard InChI is InChI=1S/C6H2Cl2F2/c7-3-1-4(8)6(10)2-5(3)9/h1-2H . The Canonical SMILES is C1=C(C(=CC(=C1F)Cl)Cl)F .


Physical And Chemical Properties Analysis

1,5-Dichloro-2,4-difluorobenzene has a molecular weight of 182.98 g/mol . It has a XLogP3-AA of 3.4 . It has a hydrogen bond donor count of 0 and a hydrogen bond acceptor count of 2 . It has a rotatable bond count of 0 . Its exact mass and monoisotopic mass is 181.9501618 g/mol . Its topological polar surface area is 0 Ų . It has a heavy atom count of 10 . Its complexity is 108 .

Scientific Research Applications

Organometallic Chemistry and Catalysis

  • 1,5-Dichloro-2,4-difluorobenzene is recognized for its role in organometallic chemistry. Fluorobenzenes like this compound are used as solvents or ligands in transition-metal-based catalysis due to their reduced ability to donate π-electron density. This quality makes them useful in a range of chemical reactions, including C-H and C-F bond activation reactions with metal complexes (Pike, Crimmin & Chaplin, 2017).

Synthesis of Aromatic Compounds

  • The compound has been utilized in the synthesis of various aromatic compounds. For instance, different methods have been explored for synthesizing difluoroaniline, a chemical derived from dichlorobenzenes like 1,5-Dichloro-2,4-difluorobenzene. These methods often involve reactions like nitration, fluorination, and dechlorination (Pews & Gall, 1991).

Biodegradation Research

  • In environmental science, research has been conducted on the biodegradation of difluorobenzenes, which includes compounds similar to 1,5-Dichloro-2,4-difluorobenzene. Studies focus on microbial strains capable of degrading these compounds, which are common intermediates in the industrial synthesis of pharmaceuticals and agricultural chemicals (Moreira et al., 2009).

Molecular Structure Studies

  • The molecular structures of dihalobenzenes, including those similar to 1,5-Dichloro-2,4-difluorobenzene, have been studied to understand their relative stabilities and properties. Computational models and experiments have been used to analyze these structures, contributing to theoretical chemistry (Taskinen, 2000).

Vibrational Spectroscopy

  • Vibrational spectroscopy has been applied to study the Raman and infrared spectra of trisubstituted benzenes, including those related to 1,5-Dichloro-2,4-difluorobenzene. These studies help in understanding the vibrational modes and molecular interactions in such compounds (Aralakkanavar et al., 1992).

properties

IUPAC Name

1,5-dichloro-2,4-difluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2Cl2F2/c7-3-1-4(8)6(10)2-5(3)9/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEAMVMLHBNGAQB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1F)Cl)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2Cl2F2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00449591
Record name 1,5-Dichloro-2,4-difluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00449591
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,5-Dichloro-2,4-difluorobenzene

CAS RN

2253-30-7
Record name 1,5-Dichloro-2,4-difluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00449591
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

3 kg (15.5 mol) of iron-free, dry 5-chloro-2,4-difluoronitrobenzene are introduced into a 2 l four-necked flask with stirrer, dropping funnel and gas inlet tube and, on top, a column with reflux condenser. After heating the reaction solution to 200° C., chlorine is passed through the solution at a rate of 15 l/h. After 4-6 hours, the solution begins to boil, and after a further 2-4 hours the 1,3-dichloro-4,6-difluorobenzene which is formed can be taken off at the head of the column. At the same time, fresh 5-chloro-2,4-difluoronitrobenzene is added to the reaction in accordance with the quantity of product removed.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
YG Wu, SN Patel, ER Ritter, JW Bozzelli - Thermochimica acta, 1993 - Elsevier
Non-next-nearest neighbor interaction groups which can be used with the Benson group-additivity method for calculation of thermodynamic properties of multi-substituted aromatics …
Number of citations: 18 www.sciencedirect.com
W Xie, J Heo, D Kim, S Chang - Journal of the American Chemical …, 2020 - ACS Publications
Construction of carbon–carbon bonds is one of the most important tools in chemical synthesis. In the previously established cross-coupling reactions, prefunctionalized starting …
Number of citations: 54 pubs.acs.org

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